
N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anion Binding and Hydrogen Bonding
Research has shown that compounds structurally related to N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide, such as N-benzamido-N'-benzoylthioureas, can bind strongly to anions despite a strong intramolecular hydrogen bond (IHB). These findings suggest the potential for developing new anion receptors or organocatalysts with a wide structural diversity based on this framework (Liu & Jiang, 2008).
Organic Semiconductor Reactivity
In the context of organic semiconductors, 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole (N-DMBI-H) is used as an air-stable n-dopant. Its reactivity with a variety of imide- and amide-containing semiconductor molecules indicates the potential for dopant selection in electronic devices, highlighting the importance of understanding the interaction between dopants and semiconductor molecules for optimal performance (Jhulki et al., 2021).
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity on annual and perennial grasses, showcasing the agricultural utility of these compounds in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Antitrypanosomal Activity and Toxicity
The synthesis and characterization of thioamides derived from benzaldehyde and 4-(dimethylamino)benzaldehyde have been studied for their trypanocidal activity and toxicity. These studies contribute to the understanding of potential therapeutic applications and safety profiles of benzamide derivatives (Agnimonhan et al., 2012).
Antimicrobial Activity
Polyamino geranic acid derivatives, synthesized using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP), have shown significant decreases in antibiotic resistance in Gram-negative bacterial multi-drug resistant strains. This suggests their utility in combating antibiotic-resistant bacteria through the inhibition of efflux pumps (Brunel et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(dimethylamino)-1-phenylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14(19-18(21)16-12-8-5-9-13-16)17(20(2)3)15-10-6-4-7-11-15/h4-14,17H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEBOXRPIWDTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

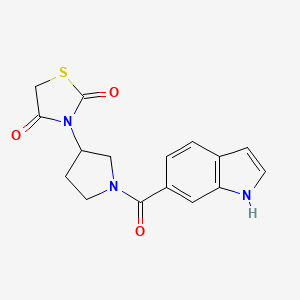
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)
![(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)
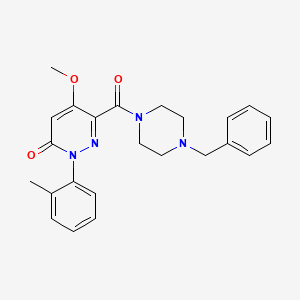

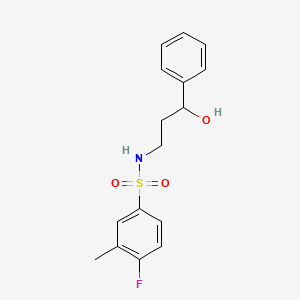
![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)
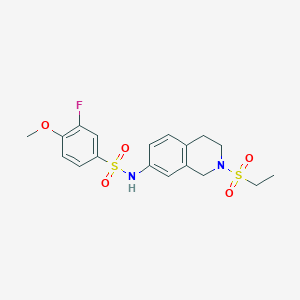
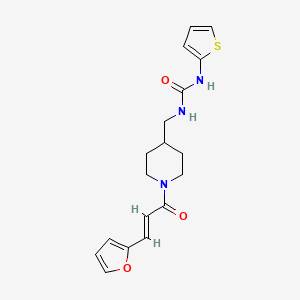
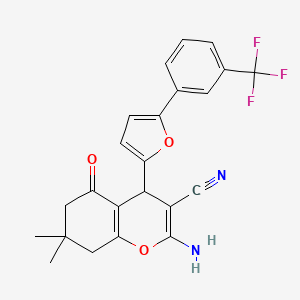
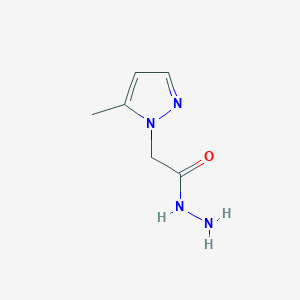
![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)
![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)
![{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester](/img/structure/B2471473.png)